Aldehyde Handle: Bioconjugation Potential
2-[Bis(2-chloroethyl)amino]acetaldehyde possesses a reactive aldehyde moiety, a functional group absent in non-aldehyde nitrogen mustards such as mechlorethamine (CAS: 51-75-2) and 4-[bis(2-chloroethyl)amino]benzoic acid (BAM) [1]. This aldehyde group enables site-specific bioconjugation via oxime or hydrazone ligation to aminooxy- or hydrazide-functionalized biomolecules, a critical capability for developing targeted drug conjugates or activity-based probes. The presence of the aldehyde was confirmed by infrared and proton magnetic resonance spectroscopy [2]. In contrast, non-aldehyde mustards lack this orthogonal reactive handle, severely limiting their utility in constructing targeted delivery systems.
| Evidence Dimension | Presence of a reactive aldehyde group for bioconjugation |
|---|---|
| Target Compound Data | Terminal aldehyde group (formyl, -CHO) present |
| Comparator Or Baseline | Mechlorethamine, 4-[bis(2-chloroethyl)amino]benzoic acid: Aldehyde group absent |
| Quantified Difference | Binary (Present / Absent) |
| Conditions | Chemical structure analysis |
Why This Matters
The presence of this orthogonal reactive handle makes the compound a versatile synthetic intermediate for creating targeted therapeutics, a property its non-aldehyde analogs do not possess.
- [1] Sunters, A., et al. (1992). The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid. Biochemical Pharmacology, 44(1), 59-64. View Source
- [2] Struck, R. F. (1976). Aldophosphamide: synthesis, characterization, and comparison with 'Hohorst's aldophosphamide'. Cancer Treatment Reports, 60(4), 317-319. View Source
